

Technical Guide: Spectroscopic and Synthetic Profile of 4-(Trimethylsilyl)-3-butyn-1-amine

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Compound of Interest

Compound Name: 4-(Trimethylsilyl)-3-butyn-1-amine

Cat. No.: B1319348

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and a detailed synthetic protocol for **4-(Trimethylsilyl)-3-butyn-1-amine**. This document is intended to serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and materials science who may utilize this versatile building block in their work.

Compound Identification

Parameter	Value
Compound Name	4-(Trimethylsilyl)-3-butyn-1-amine
CAS Number	183208-71-1
Molecular Formula	C ₇ H ₁₅ NSi
Molecular Weight	141.29 g/mol
SMILES	C--INVALID-LINK--(C)C#CCCN

Predicted Spectroscopic Data

Due to the limited availability of experimentally acquired spectra for **4-(Trimethylsilyl)-3-butyn-1-amine** in public databases, the following data has been predicted based on established spectroscopic principles and comparison with the known data of its precursor, 4-(trimethylsilyl)-3-butyn-1-ol, and other structurally related amines.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent: CDCl_3 Standard: Tetramethylsilane (TMS) at 0.00 ppm

^1H NMR Predicted Data

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~2.85	t	2H	$\text{H-1} (-\text{CH}_2\text{-NH}_2)$
~2.40	t	2H	$\text{H-2} (-\text{C}\equiv\text{C-CH}_2\text{-})$
~1.30	br s	2H	$-\text{NH}_2$
0.15	s	9H	$-\text{Si}(\text{CH}_3)_3$

^{13}C NMR Predicted Data

Chemical Shift (ppm)	Assignment
~105	$\text{C-4} (-\text{C}\equiv\text{C-Si})$
~85	$\text{C-3} (-\text{C}\equiv\text{C-Si})$
~41	$\text{C-1} (-\text{CH}_2\text{-NH}_2)$
~25	$\text{C-2} (-\text{C}\equiv\text{C-CH}_2\text{-})$
0.0	$-\text{Si}(\text{CH}_3)_3$

Infrared (IR) Spectroscopy

Wavenumber (cm ⁻¹)	Intensity	Assignment
3380-3300	Medium, sharp (doublet)	N-H stretch (primary amine)[1][2][3]
2960-2850	Medium-Strong	C-H stretch (aliphatic)
~2175	Medium, sharp	C≡C stretch (alkyne)
1650-1580	Medium	N-H bend (primary amine)[2][3]
1250	Strong	Si-C stretch (-Si(CH ₃) ₃)
840	Strong	Si-C rock (-Si(CH ₃) ₃)
910-665	Broad, strong	N-H wag (primary amine)[2][3]

Mass Spectrometry (MS)

Ionization Mode: Electron Ionization (EI)

m/z	Predicted Identity	Notes
141	[M] ⁺	Molecular ion peak. Expected to be of moderate intensity.
126	[M-CH ₃] ⁺	Loss of a methyl group from the trimethylsilyl moiety.
98	[M-C ₃ H ₅] ⁺	Alpha-cleavage, loss of a propargyl radical.
73	[Si(CH ₃) ₃] ⁺	Trimethylsilyl cation, often a prominent peak.
44	[CH ₂ =NH ₂] ⁺	Alpha-cleavage with charge retention on the nitrogen-containing fragment.[4]

Experimental Protocols

The synthesis of **4-(Trimethylsilyl)-3-butyn-1-amine** can be achieved in two main stages from commercially available 3-butyn-1-ol. The first stage involves the silylation of the alkyne, followed by the conversion of the hydroxyl group to a primary amine. A robust method for this conversion is a modified Gabriel synthesis via a Mitsunobu reaction.

Synthesis of 4-(Trimethylsilyl)-3-butyn-1-ol

This procedure is adapted from a well-established method.

Materials:

- 3-Butyn-1-ol
- Ethylmagnesium bromide (2.0 M solution in THF)
- Chlorotrimethylsilane
- Tetrahydrofuran (THF), anhydrous
- Hydrochloric acid (3 M)
- Diethyl ether
- Saturated aqueous sodium bicarbonate
- Saturated aqueous sodium chloride
- Anhydrous magnesium sulfate

Procedure:

- A flame-dried, three-necked round-bottomed flask equipped with an addition funnel, mechanical stirrer, and a nitrogen inlet is charged with 3-butyn-1-ol and anhydrous THF.
- The solution is cooled to 0 °C under a nitrogen atmosphere.
- A 2.0 M solution of ethylmagnesium bromide in THF is added dropwise over 1 hour.

- The resulting mixture is stirred at 0 °C for 1 hour, then allowed to warm to room temperature and stirred for an additional hour.
- The mixture is recooled to 0 °C, and freshly distilled chlorotrimethylsilane is added slowly.
- The reaction is stirred for 1 hour at 0 °C and then allowed to warm to room temperature over 1-2 hours.
- The reaction mixture is carefully poured into ice-cold 3 M hydrochloric acid with vigorous stirring.
- The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
- The combined organic layers are washed sequentially with water, saturated aqueous sodium bicarbonate, and saturated aqueous sodium chloride.
- The organic phase is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
- The crude product is purified by vacuum distillation to yield 4-(trimethylsilyl)-3-butyn-1-ol as a colorless liquid.

Synthesis of 4-(Trimethylsilyl)-3-butyn-1-amine

This proposed synthesis utilizes a Mitsunobu reaction followed by hydrazinolysis.[\[5\]](#)[\[6\]](#)[\[7\]](#)

Step 1: Mitsunobu Reaction with Phthalimide

Materials:

- 4-(Trimethylsilyl)-3-butyn-1-ol
- Phthalimide
- Triphenylphosphine (PPh_3)
- Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)
- Anhydrous Tetrahydrofuran (THF)

Procedure:

- In a flame-dried round-bottomed flask under a nitrogen atmosphere, dissolve 4-(trimethylsilyl)-3-butyn-1-ol, phthalimide, and triphenylphosphine in anhydrous THF.
- Cool the stirred solution to 0 °C in an ice bath.
- Slowly add a solution of DEAD or DIAD in anhydrous THF dropwise to the reaction mixture.
- Allow the reaction to slowly warm to room temperature and stir overnight.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, the solvent is removed under reduced pressure.
- The residue is purified by flash column chromatography on silica gel to afford N-(4-(trimethylsilyl)but-3-yn-1-yl)phthalimide.

Step 2: Hydrazinolysis of the Phthalimide**Materials:**

- N-(4-(trimethylsilyl)but-3-yn-1-yl)phthalimide
- Hydrazine hydrate
- Ethanol

Procedure:

- Dissolve the N-substituted phthalimide from the previous step in ethanol in a round-bottomed flask.
- Add hydrazine hydrate to the solution.[\[8\]](#)[\[9\]](#)
- Heat the mixture to reflux and monitor the reaction by TLC. The formation of a white precipitate (phthalhydrazide) indicates the progress of the reaction.[\[10\]](#)

- After the reaction is complete, cool the mixture to room temperature and filter to remove the phthalhydrazide precipitate.
- The filtrate is concentrated under reduced pressure.
- The residue is dissolved in a suitable solvent (e.g., diethyl ether or dichloromethane) and washed with water and brine.
- The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
- The crude **4-(trimethylsilyl)-3-butyn-1-amine** can be further purified by vacuum distillation.

Workflow and Signaling Pathway Diagrams

The following diagram illustrates the synthetic workflow for the preparation of **4-(Trimethylsilyl)-3-butyn-1-amine**.



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Caption: Synthetic pathway for **4-(Trimethylsilyl)-3-butyn-1-amine**.

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References

- 1. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]
- 2. wikieducator.org [wikieducator.org]
- 3. orgchemboulder.com [orgchemboulder.com]

- 4. chem.libretexts.org [chem.libretexts.org]
- 5. glaserr.missouri.edu [glaserr.missouri.edu]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Mitsunobu Reaction [organic-chemistry.org]
- 8. Hydrazine#Deprotection_of_phthalimides [chemeurope.com]
- 9. organicchemistrytutor.com [organicchemistrytutor.com]
- 10. Gabriel synthesis - Wikipedia [en.wikipedia.org]
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